2,3-Dibromo-3-nitropentane
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Overview
Description
2,3-Dibromo-3-nitropentane is an organic compound characterized by the presence of both bromine and nitro functional groups Its molecular formula is C5H9Br2NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-3-nitropentane can be synthesized through a multi-step process involving the bromination and nitration of pentane derivatives. One common method involves the bromination of 3-nitropentane using bromine in the presence of a suitable solvent, such as carbon tetrachloride. The reaction is typically carried out at low temperatures to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-nitropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding nitro derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed
Substitution: Formation of 2,3-dihydroxy-3-nitropentane.
Reduction: Formation of 2,3-dibromo-3-aminopentane.
Oxidation: Formation of 2,3-dibromo-3-nitropentanoic acid.
Scientific Research Applications
2,3-Dibromo-3-nitropentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial properties due to the presence of bromine and nitro groups.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dibromo-3-nitropentane involves its interaction with biological molecules through its reactive bromine and nitro groups. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. The nitro group can undergo redox reactions, generating reactive oxygen species that can cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopentane: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropentane: Lacks the bromine atoms, reducing its ability to form covalent bonds with biological molecules.
2,3-Dibromo-3-aminopentane: Contains an amine group instead of a nitro group, altering its chemical reactivity and biological activity
Uniqueness
2,3-Dibromo-3-nitropentane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
62544-97-2 |
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Molecular Formula |
C5H9Br2NO2 |
Molecular Weight |
274.94 g/mol |
IUPAC Name |
2,3-dibromo-3-nitropentane |
InChI |
InChI=1S/C5H9Br2NO2/c1-3-5(7,4(2)6)8(9)10/h4H,3H2,1-2H3 |
InChI Key |
DVSXEJQULCRAGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)Br)([N+](=O)[O-])Br |
Origin of Product |
United States |
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